6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenyl group at the 6-position, a piperazinyl group at the 2-position, and a trifluoromethyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl, piperazinyl, and trifluoromethyl groups through various substitution reactions. For instance, the synthesis might involve:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, while the piperazinyl group can be added through nucleophilic substitution. The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, organometallics, and trifluoromethylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 4-Methyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
- 4-Phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
Comparison: Compared to similar compounds, 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the phenyl group at the 6-position and the piperazinyl group at the 2-position can significantly influence its reactivity and interaction with biological targets.
Properties
CAS No. |
503146-04-1 |
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Molecular Formula |
C15H15F3N4 |
Molecular Weight |
308.30 g/mol |
IUPAC Name |
4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2 |
InChI Key |
VTMMOHDLEATFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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